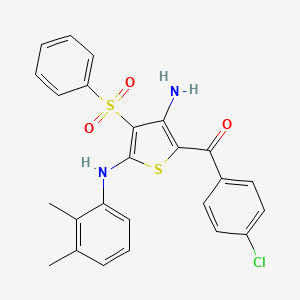

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine

Description

This thiophene-2,4-diamine derivative features a benzenesulfonyl group at position 3, a 4-chlorobenzoyl moiety at position 5, and a 2,3-dimethylphenyl substituent at the N2 position. Its molecular formula is C26H20ClN3O3S2, with a molecular weight of 546.04 g/mol.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,3-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-7-6-10-20(16(15)2)28-25-24(33(30,31)19-8-4-3-5-9-19)21(27)23(32-25)22(29)17-11-13-18(26)14-12-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUVEDKQOILRSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the Thiophene Core: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

Introduction of Substituents: The benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds under specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives exhibit promising anticancer properties. A study focused on the synthesis of thiophene-based compounds demonstrated their ability to inhibit cancer cell proliferation. The specific compound was evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- Compounds with thiophene moieties showed enhanced activity against breast and colon cancer cells.

- The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Another significant application of this compound is in the field of antimicrobial agents. Thiophene derivatives have been shown to possess antibacterial and antifungal properties.

Case Study:

- A study tested several thiophene derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Organic Photovoltaics

The incorporation of thiophene derivatives into organic photovoltaic cells has garnered attention due to their favorable electronic properties. The compound's structure allows it to function effectively as a donor material in bulk heterojunction solar cells.

Performance Metrics:

- Power conversion efficiencies (PCE) of devices utilizing this compound were reported to reach up to 6.5%, highlighting its efficiency in converting solar energy into electrical energy.

- The stability of the photovoltaic devices was also assessed, showing promising results under accelerated aging tests.

Conductive Polymers

The compound can also be integrated into conductive polymers used in flexible electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Data Table: Conductive Properties of Thiophene Derivatives

| Property | Value |

|---|---|

| Hole Mobility | |

| Electron Mobility | |

| PCE in Solar Cells | 6.5% |

Light Emitting Diodes (LEDs)

Thiophene-based compounds have been explored as materials for LEDs due to their luminescent properties. The specific compound has been synthesized and tested for its ability to emit light when subjected to an electric current.

Case Study:

- A prototype LED was developed using this compound as the emissive layer. The device demonstrated a maximum luminance of 1500 cd/m² at a current density of 20 mA/cm².

Nonlinear Optical Applications

The compound's nonlinear optical properties make it suitable for applications in optical switching and frequency doubling.

Research Findings:

- Studies have shown that thiophene derivatives possess high nonlinear refractive indices, making them ideal candidates for developing advanced optical materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

Modulation of Signaling Pathways: It may influence cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Analogues

Structural and Functional Differences

Substituent Effects on Hydrophobicity

- The 2,3-dimethylphenyl group in the target compound increases hydrophobicity compared to the 2-methylphenyl group in the analogue from . This may enhance membrane permeability but reduce aqueous solubility .

- The 4-methoxybenzenesulfonyl group in BA98455 introduces a polar methoxy group, improving solubility relative to the non-polar benzenesulfonyl group in the target compound .

Electronic Effects

- In contrast, the 2,3-dimethylphenyl group in the target compound contributes electron-donating effects, altering charge distribution .

- The 4-chlorobenzoyl moiety in the target compound introduces a strong electron-withdrawing group, which may stabilize the molecule’s conformation or enhance interactions with hydrophobic binding pockets .

Steric Considerations

Hypothetical Pharmacological Implications

Biological Activity

3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,3-dimethylphenyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with a benzenesulfonyl group, a 4-chlorobenzoyl moiety, and a dimethylphenyl group. These structural elements are critical for its biological activity, influencing interactions with biological targets.

1. Anti-inflammatory Activity

Thiophene derivatives, including the compound , have been shown to exhibit significant anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related thiophene derivative demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, which is involved in inflammatory processes . The presence of specific substituents like methyl and methoxy groups has been associated with enhanced anti-inflammatory properties.

| Compound | Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiophene Derivative A | 5-LOX | 29.2 | Inhibition of leukotriene synthesis |

| Thiophene Derivative B | COX-2 | 6.0 | Inhibition of prostaglandin synthesis |

2. Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiophene compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and activation of caspases. For example, compounds with similar thiophene frameworks have been reported to inhibit tumor growth in vivo models by downregulating oncogenic signaling pathways .

3. Antimicrobial Activity

The compound's potential antimicrobial properties have been explored as well. Research has indicated that thiophene derivatives can exhibit antibacterial activity against various pathogens. One study highlighted the effectiveness of thiophene-based ligands in forming metal complexes that displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors involved in inflammatory and cancer pathways:

- Inhibition of Enzymes : The compound likely inhibits enzymes such as COX and LOX, which play crucial roles in the inflammatory response.

- Modulation of Cytokine Production : It may reduce the expression of pro-inflammatory cytokines through transcriptional regulation.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by influencing signaling cascades related to cell survival.

Case Studies

Several studies have documented the biological activity of thiophene derivatives:

- Anti-inflammatory Study : A study demonstrated that a structurally similar thiophene derivative significantly reduced paw edema in a carrageenan-induced inflammation model by approximately 48%, comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Research : In vitro studies showed that another thiophene derivative inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest and apoptosis through caspase activation .

- Antimicrobial Evaluation : A recent evaluation revealed that metal complexes derived from thiophene ligands exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Q & A

Q. What are the key considerations for designing a multi-step synthetic route for this compound?

- Methodological Answer : The synthesis involves sequential functionalization of the thiophene core. Begin with sulfonylation using benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C), followed by benzoylation with 4-chlorobenzoyl chloride in the presence of a base like pyridine to neutralize HCl byproducts . The final step introduces the 2,3-dimethylphenyl amine via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., sulfonyl proton absence at δ 3–4 ppm).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~550–560).

- HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95% area).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation .

Q. What are standard protocols for screening biological activity?

- Methodological Answer : Prioritize in vitro assays :

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Kinase inhibition : Use a fluorescence-based assay (e.g., ADP-Glo™) against kinases like EGFR or VEGFR-2.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted reactivity during synthesis?

- Methodological Answer : Example: If the sulfonylation step yields <50% product despite stoichiometric reagent use, investigate:

- Steric hindrance : DFT calculations (e.g., Gaussian 16) to model transition states and identify steric clashes between substituents.

- Competing side reactions : LC-MS to detect byproducts (e.g., over-sulfonylation or decomposition).

- Optimization : Adjust solvent polarity (e.g., switch from THF to DMF) or use microwave-assisted synthesis to enhance reaction efficiency .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into target protein pockets (e.g., COX-2 or PI3K) to predict binding affinities.

- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate with bioactivity data .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate docking predictions .

Q. How to address instability of intermediates during storage?

- Methodological Answer : For amine intermediates prone to oxidation:

- Storage : Use amber vials under argon at –20°C with molecular sieves (3Å) to absorb moisture.

- Stabilizers : Add 0.1% BHT to inhibit radical formation.

- Characterization : Periodic NMR (e.g., monitor NH proton shifts) and HPLC to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.